![molecular formula C21H26N2O3S B2804273 N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941910-28-7](/img/structure/B2804273.png)
N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide
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Overview
Description
N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the piperidine family and is widely studied for its unique properties and potential benefits. In
Scientific Research Applications
Anti-Inflammatory Properties
This compound has been used in the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives, which have been evaluated for their anti-inflammatory properties .
Inhibitor of Non-Nucleosidase Reverse Transcriptase
The compound has been identified as a potential inhibitor of non-nucleosidase reverse transcriptase inhibitors through in silico ligand- and structure-based approaches .
Antioxidant Capacity
The compound has been used in the synthesis of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which have been tested for their antioxidant properties .
Second-Order Nonlinear-Optical Coefficients
The compound has been used in the characterization of all second-order nonlinear-optical coefficients of organic N-benzyl-2-methyl-4-nitroaniline crystal .
Anticancer Activity
The compound has been evaluated for its antiproliferative activity against different human cancer cell lines .
Synthesis of New Benzyl-Protected 2-Iodo-4-Tert
The compound has been used in the synthesis of new benzyl-protected 2-iodo-4-tert .
Mechanism of Action
“N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide” is chemically similar to Tirbanibulin, which is a tyrosine kinase and tubulin inhibitor used to treat actinic keratosis on the face or scalp . Tirbanibulin blocks the molecular pathways that promote the proliferation, survival, and metastasis of malignant cells .
properties
IUPAC Name |
N-benzyl-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-10-12-20(13-11-17)27(25,26)23-14-6-5-9-19(23)15-21(24)22-16-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRONKWMSUJZORU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide |
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